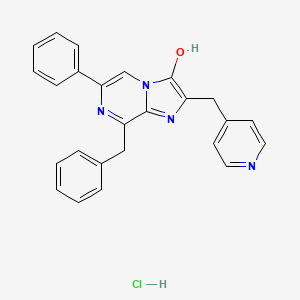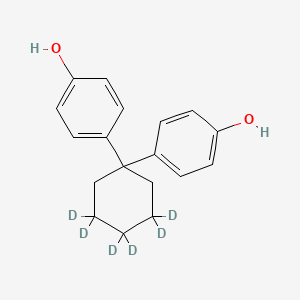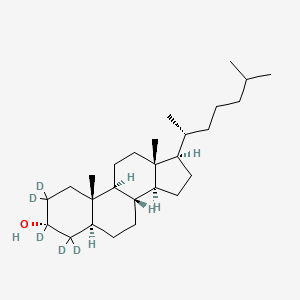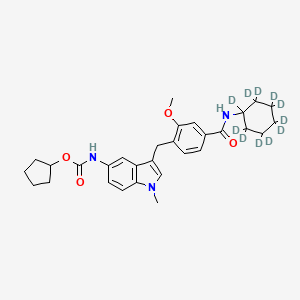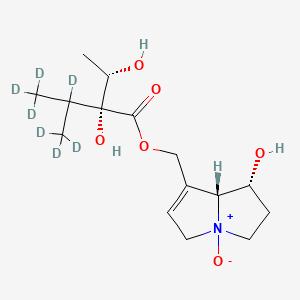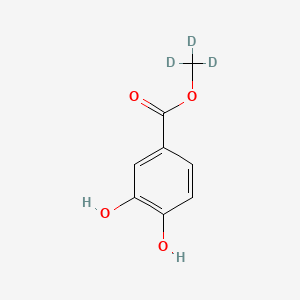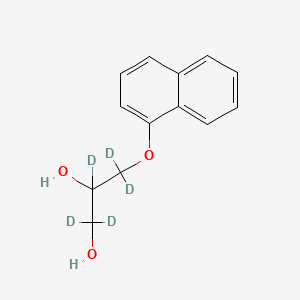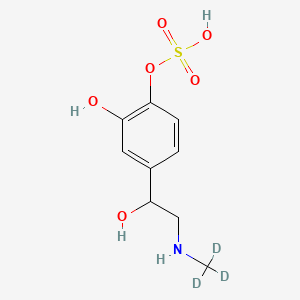
Epinephrine-d3 Sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Epinephrine-d3 Sulfate is a deuterated form of epinephrine, a hormone and neurotransmitter that plays a crucial role in the body’s fight-or-flight response. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving mass spectrometry, as it allows for precise tracking and quantification of the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Epinephrine-d3 Sulfate typically involves the deuteration of epinephrine. This process can be achieved through the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O). The reaction conditions often include elevated temperatures and the use of a palladium catalyst to facilitate the exchange.
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets stringent quality standards.
化学反応の分析
Types of Reactions
Epinephrine-d3 Sulfate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form adrenochrome and other oxidation products.
Reduction: The compound can be reduced to form dihydroxyphenylglycol.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like acyl chlorides or sulfonyl chlorides under acidic or basic conditions.
Major Products
Oxidation: Adrenochrome and other quinone derivatives.
Reduction: Dihydroxyphenylglycol.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Epinephrine-d3 Sulfate is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of epinephrine and related compounds.
Biology: Employed in studies of metabolic pathways involving catecholamines.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of epinephrine in the body.
Industry: Applied in the development of diagnostic assays and quality control processes for pharmaceutical products.
作用機序
Epinephrine-d3 Sulfate exerts its effects by binding to adrenergic receptors on the surface of target cells. This binding activates a cascade of intracellular signaling pathways, primarily involving cyclic adenosine monophosphate (cAMP) as a second messenger. The activation of cAMP-dependent protein kinases leads to various physiological responses, including increased heart rate, vasoconstriction, and bronchodilation.
類似化合物との比較
Similar Compounds
Norepinephrine: Another catecholamine with similar physiological effects but differing in its receptor affinity and metabolic pathways.
Dopamine: A precursor to epinephrine and norepinephrine with distinct roles in the central nervous system.
Ephedrine: A sympathomimetic amine with similar adrenergic activity but different pharmacokinetics.
Uniqueness
Epinephrine-d3 Sulfate is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. This makes it particularly valuable in research settings where accurate quantification is essential.
特性
分子式 |
C9H13NO6S |
|---|---|
分子量 |
266.29 g/mol |
IUPAC名 |
[2-hydroxy-4-[1-hydroxy-2-(trideuteriomethylamino)ethyl]phenyl] hydrogen sulfate |
InChI |
InChI=1S/C9H13NO6S/c1-10-5-8(12)6-2-3-9(7(11)4-6)16-17(13,14)15/h2-4,8,10-12H,5H2,1H3,(H,13,14,15)/i1D3 |
InChIキー |
AELFRHHZGTVYGJ-FIBGUPNXSA-N |
異性体SMILES |
[2H]C([2H])([2H])NCC(C1=CC(=C(C=C1)OS(=O)(=O)O)O)O |
正規SMILES |
CNCC(C1=CC(=C(C=C1)OS(=O)(=O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methoxy-4-[2-[(1-methylethyl)amino]ethyl]phenol-d4](/img/structure/B12418806.png)

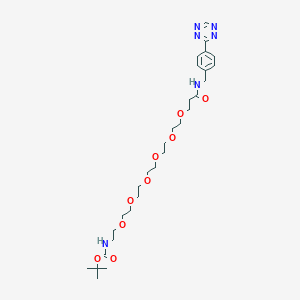
![3-chloro-4-cyano-N'-[4-cyano-2-(trifluoromethyl)phenyl]benzohydrazide](/img/structure/B12418820.png)

